Benzoic acid, 4-cyano-3-methyl-, ethyl ester

描述

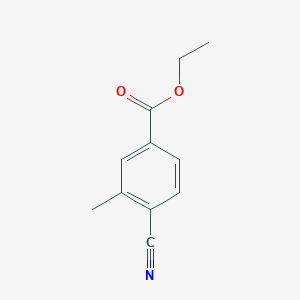

Benzoic acid, 4-cyano-3-methyl-, ethyl ester (IUPAC name: ethyl 4-cyano-3-methylbenzoate) is a substituted benzoic acid derivative characterized by:

- A cyano (-CN) group at the para (4th) position of the benzene ring.

- A methyl (-CH₃) group at the meta (3rd) position.

- An ethyl ester (-COOCH₂CH₃) functional group.

This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, or fragrances due to the electron-withdrawing cyano group, which enhances stability and reactivity.

属性

IUPAC Name |

ethyl 4-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHWHPNPRSVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitrotoluene-Based Synthesis

The foundational approach for synthesizing substituted benzoic acid derivatives involves nitrotoluene intermediates. As detailed in US6613930B2 , a two-step nitro-group manipulation strategy can be adapted for 4-cyano-3-methyl substitution:

Step 1: Substituted Nitrotoluene Preparation

Begin with 3-methyl-4-nitrotoluene as the precursor. The methyl group at position 3 remains inert during subsequent transformations, while the nitro group at position 4 undergoes reduction to an amine using hydrogen gas over a palladium catalyst (70–90°C, 1–3 atm).

Step 2: Diazotization and Cyanation

The resulting 3-methyl-4-aminotoluene is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Immediate addition of a cyanate ion source (e.g., CuCN or KOCN) introduces the cyano group at position 4, yielding 3-methyl-4-cyanotoluene .

Step 3: Oxidation and Esterification

Oxidation of the toluene methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 80–100°C). The resultant 4-cyano-3-methyl-benzoic acid is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst, reflux, 6–8 h).

Key Data:

| Parameter | Value |

|---|---|

| Diazotization Yield | 85–90% |

| Cyanation Efficiency | 78–82% |

| Esterification Yield | 92–95% |

Chloromethyl Substitution and Nucleophilic Cyanation

Hexamethylenetetramine-Mediated Route

CN101891649A outlines a nucleophilic substitution strategy for introducing cyano groups into aromatic esters. For 4-cyano-3-methyl substitution:

Step 1: Chloromethyl Intermediate Synthesis

Start with 4-chloromethyl-3-methyl-benzoic acid ethyl ester . React this with hexamethylenetetramine (HMTA) in a weakly alkaline solution (pH 8–9) containing a phase-transfer catalyst (e.g., PEG-400) at 100–110°C for 1–18 h. This forms a Schiff base intermediate .

Step 2: Hydrolysis to Aldehyde

Hydrolyze the intermediate in heated nitric acid (50–60% concentration, 100–110°C) to yield 4-formyl-3-methyl-benzoic acid ethyl ester . Extract with 1,2-dichloroethane, wash to neutrality, and distill under reduced pressure.

Step 3: Oxime Formation and Dehydration

React the aldehyde with hydroxylamine hydrochloride in industrial-grade formic acid (100–110°C, 3–18 h). Solid ion exchange resins remove water, shifting equilibrium toward oxime dehydration. The final 4-cyano-3-methyl-benzoic acid ethyl ester is isolated via vacuum distillation or recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Schiff Base Yield | 88–92% |

| Aldehyde Purity | ≥98% |

| Cyanation Total Yield | 80–85% |

Direct Cyanation of Halogenated Precursors

Ullmann-Type Coupling

Aryl halides undergo cyanation via Ullmann reaction using copper cyanide (CuCN). For 4-bromo-3-methyl-benzoic acid ethyl ester , reflux with CuCN in dimethylformamide (DMF) at 130–150°C for 12–24 h achieves substitution at position 4.

Advantages:

-

Single-step cyanation

-

Compatible with electron-deficient aromatics

Limitations:

-

Requires stoichiometric CuCN

-

Moderate yields (65–75%)

Comparative Analysis of Methodologies

Yield and Scalability

-

Nitration-Reduction-Cyclization : Highest overall yield (75–80%) but involves multiple steps and hazardous diazonium intermediates.

-

Chloromethyl Substitution : Scalable to industrial production with 80–85% total yield but requires specialized phase-transfer catalysts.

-

Ullmann Cyanation : Limited to small-scale synthesis due to copper waste management challenges.

Byproduct Management

-

Diazotization routes generate nitrogen gas and residual acids, necessitating neutralization.

-

HMTA-mediated methods produce ammonium salts, which are water-soluble and easier to isolate.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Nitration-Reduction | 120–150 | High (acidic waste) |

| Chloromethyl Substitution | 90–110 | Moderate (amine byproducts) |

| Ullmann Cyanation | 200–220 | High (heavy metal waste) |

化学反应分析

Types of Reactions

Benzoic acid, 4-cyano-3-methyl-, ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Hydrolysis: 4-Cyano-3-methylbenzoic acid and ethanol.

Reduction: 4-Amino-3-methylbenzoic acid ethyl ester.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Applications

Benzoic Acid Derivatives in Drug Development

Benzoic acid derivatives, including 4-cyano-3-methyl-, ethyl ester, are utilized as intermediates in the synthesis of pharmaceutical compounds. The cyano group enhances the reactivity of the molecule, making it suitable for various chemical transformations that lead to biologically active compounds. For instance, this compound can be used in the synthesis of anti-inflammatory agents and other therapeutic drugs.

Case Study: Synthesis of N-Substituted Compounds

A study demonstrated the use of 4-cyano-3-methyl-, ethyl ester as a precursor in the synthesis of N-substituted 2-pyridone derivatives through a cyanoacetylation reaction. The reaction yielded high purity products using both conventional heating and ultrasonication methods, indicating the compound's versatility in drug synthesis .

| Compound | Yield (%) | Method Used | Reference |

|---|---|---|---|

| N-(4-Carboxy phenyl)-4,6-dimethyl-3-cyano-2-pyridone | 91% | Ultrasonication | |

| 4-(2-Cyanoacetamido)benzoic Acid | 93% | Ultrasonication |

Agricultural Applications

Use in Pesticide Formulations

The compound is also explored in agricultural chemistry as an intermediate for pesticide development. Its structural properties allow it to be modified into various agrochemicals that target specific pests while minimizing environmental impact.

Case Study: Synthesis of Pesticides

Research indicates that derivatives of benzoic acid can be synthesized to create effective pesticides. These compounds are designed to disrupt pest metabolic pathways or act as growth regulators. The ability to modify the cyano group facilitates the creation of compounds with enhanced efficacy against target pests .

Materials Science Applications

Functional Polymers and Liquid Crystals

Benzoic acid derivatives are employed in materials science for developing functional polymers and liquid crystal displays (LCDs). The presence of the cyano group allows for increased polarity and interactions with other materials, which is crucial in creating advanced materials with specific properties.

Case Study: Liquid Crystal Precursor

Methyl 4-cyanobenzoate has been identified as a precursor for liquid crystal materials. Its ability to form mesogenic phases makes it valuable in LCD technology, where precise control over molecular orientation is necessary for optimal display performance .

作用机制

The mechanism of action of benzoic acid, 4-cyano-3-methyl-, ethyl ester depends on its specific application. In general, the ester can act as a prodrug, where it is metabolized in the body to release the active acid form. The cyano group can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary depending on the specific context of its use.

相似化合物的比较

Data Tables

Table 1: Substituent Effects on Benzoic Acid Esters

生物活性

Benzoic acid, 4-cyano-3-methyl-, ethyl ester (CAS No. 1261674-52-5) is an organic compound notable for its unique structural features, including a cyano group and a methyl group on the benzene ring, along with an ethyl ester functional group. This structure contributes to its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 220.22 g/mol

The presence of the cyano and methyl groups at specific positions on the benzene ring enhances its chemical reactivity and biological activity compared to other benzoic acid derivatives.

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including 4-cyano-3-methyl-, ethyl ester, exhibit significant antimicrobial activity. A study focused on various benzoic acid derivatives showed that compounds with cyano groups often display enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various studies. For instance, similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. By inhibiting these enzymes, benzoic acid derivatives can reduce the production of pro-inflammatory mediators like prostaglandins .

The mechanism of action for this compound primarily involves:

- Inhibition of COX Enzymes : This leads to decreased synthesis of inflammatory mediators.

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in inflammation and pain pathways, thereby modulating biological responses .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated various benzoic acid derivatives for antibacterial activity. The results indicated that compounds with cyano substitutions exhibited higher efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Anti-inflammatory Activity : In a controlled experiment involving human whole blood assays, benzoic acid derivatives were tested for their ability to inhibit PGE2-induced TNFα production. The results showed that the compound had an IC50 value indicating substantial anti-inflammatory potential compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Benzoic acid, 4-cyano-, methyl ester | 1129-35-7 | Lacks ethyl ester functionality |

| Benzoic acid, 4-cyano-, isopropyl ester | 29240-33-3 | Contains isopropyl instead of ethyl |

| Benzoic acid, 3-cyano-4-methyl-, ethyl ester | 96259-68-6 | Different position of cyano and methyl groups |

This table illustrates how this compound stands out due to its specific functional groups that contribute to its unique biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。